

Application Notes and Protocols for Live-Cell Imaging with TR100 Compound

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Compound of Interest		
Compound Name:	TR100	
Cat. No.:	B1683214	Get Quote

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These application notes provide detailed protocols for utilizing the **TR100** compound in live-cell imaging experiments to investigate its effects on the actin cytoskeleton. **TR100** is a small molecule inhibitor that specifically targets the tumor-associated tropomyosin isoform Tpm3.1, leading to the disruption of actin filament stability and function.[1] As **TR100** is not intrinsically fluorescent, its effects on actin dynamics are visualized using fluorescently labeled actin probes.

This document outlines two primary methods for live-cell imaging of the actin cytoskeleton in the presence of **TR100**:

- Live-cell imaging using genetically encoded fluorescent actin: This method involves the expression of fluorescently tagged actin, such as EGFP-β-actin, in the cells of interest.
- Live-cell imaging using fluorescent actin-binding probes: This method utilizes cell-permeable, fluorescently labeled probes that bind to F-actin, such as SiR-actin.

Data Presentation: Quantitative Effects of TR100

The following tables summarize the quantitative data on the effects of **TR100** from various studies.



Table 1: Effective Concentrations and Treatment Durations of TR100

Cell Line	TR100 Concentration	Treatment Duration	Observed Effect	Reference
MEF and SH-EP	5 μΜ, 7.5 μΜ	24 hours	Disruption of the actin cytoskeleton	[1]
B cells	2 μΜ	2 hours	Increased nanotube forming capability	[2]
B cells	20 μΜ	2 hours	No alteration in nanotube growth frequency	[2]
Tendon Cells	5 μΜ	2 days	Decrease in total nuclear fluorescent staining for SCX	[3]
3T3-L1 Adipocytes	1 μΜ	1 hour	Redistribution of Tpm3.1 to the cell cortex	[4]

Table 2: Quantitative Analysis of Actin Filament Dynamics after **TR100** Treatment

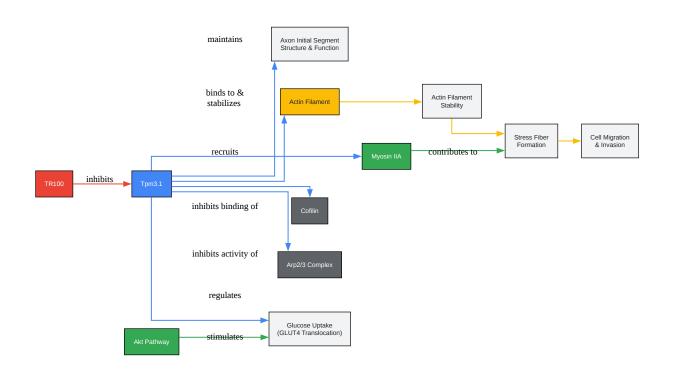


Cell Line	TR100 Concentration	Parameter Measured	Result	Reference
B cells	2 μΜ	Nanotube Length	Shortened nanotubes	[2]
B cells	20 μΜ	Nanotube Length	Shortened nanotubes (concentration- dependent)	[2]
MEF and SH-EP	5 μΜ, 7.5 μΜ	% F-actin	Dose-dependent decrease	[1]
Tendon Cells	5 μΜ	αSMA protein levels	2.0-fold decrease	[3]

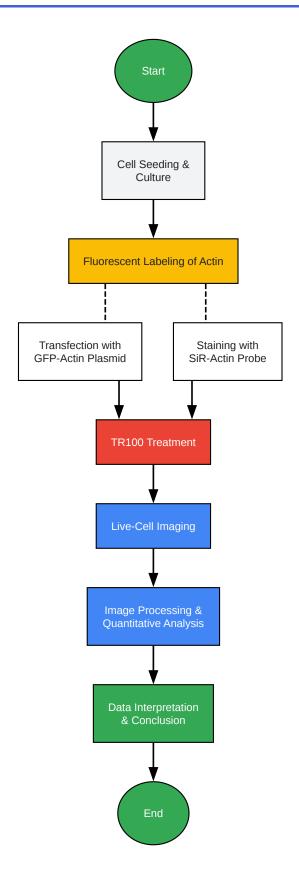
Signaling Pathways and Experimental Workflows Signaling Pathway of Tpm3.1 in Actin Regulation and Cellular Processes

The following diagram illustrates the central role of Tpm3.1 in regulating actin filament stability and its involvement in downstream cellular processes, which can be investigated using **TR100**.









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References

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